molecular formula C9H9BrFNS B1491365 2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine CAS No. 1250409-59-6

2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine

Cat. No. B1491365
CAS RN: 1250409-59-6
M. Wt: 262.14 g/mol
InChI Key: KYTCQIPGSFKRFL-UHFFFAOYSA-N
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Description

“2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine” is a compound that contains a thiazolidine core, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazolidine ring is substituted at the 2-position with a phenyl ring, which is further substituted at the 3-position with a bromine atom and at the 4-position with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring and the substituted phenyl ring. The presence of the bromine and fluorine atoms on the phenyl ring would likely cause the ring to be electron-deficient, which could have implications for the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the bromine and fluorine atoms on the phenyl ring could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Properties

Thiazolidine derivatives, including those with bromo-fluorophenyl groups, have been synthesized and evaluated for their pharmacological properties. These compounds have shown significant activities as anti-histamine, anti-inflammatory, analgesic, and antipyretic agents. Their effectiveness in inhibiting carrageenin-induced edema and their analgesic effects comparable to reference drugs like indomethacin and phenylbutazone highlight their potential in medical research (Vigorita et al., 1988).

Antimicrobial Activity

A variety of 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, synthesized through base-catalyzed cyclization, have demonstrated in vitro antibacterial and antifungal activities. These activities were observed against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as against fungal species like Aspergillus niger, showcasing the potential of these compounds in addressing microbial infections (Saeed et al., 2010).

Antioxidant Activity

Thiazolidin-4-one derivatives containing the 4-fluorophenyl moiety have been investigated for their antioxidant activity. Some of these compounds have shown promising results, indicating their potential use in combating oxidative stress-related disorders (El Nezhawy et al., 2009).

Anticancer Activity

Research into thiazolidine and thiophene derivatives has also revealed significant anticancer activities against various cancer cell lines, including HepG-2 and MCF-7. These findings suggest a potential role for these compounds in the development of new cancer therapies (Fathy et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity and chemical properties. Without specific information about these aspects of the compound, it’s difficult to speculate on future directions .

properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNS/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTCQIPGSFKRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine
Reactant of Route 2
2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine

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